molecular formula C14H10ClF3O2 B6384441 5-(4-Chloro-2-methylphenyl)-3-trifluoromethoxyphenol, 95% CAS No. 1261978-71-5

5-(4-Chloro-2-methylphenyl)-3-trifluoromethoxyphenol, 95%

Cat. No. B6384441
CAS RN: 1261978-71-5
M. Wt: 302.67 g/mol
InChI Key: ADJCBXBDFJMLLT-UHFFFAOYSA-N
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Description

5-(4-Chloro-2-methylphenyl)-3-trifluoromethoxyphenol, 95% (also known as 5-(4-chloro-2-methylphenyl)trifluoromethoxyphenol) is a phenolic compound that is widely used in scientific research and industrial applications. It is a colorless to pale yellow liquid with a molecular weight of 270.60 g/mol and a melting point of -55.7 °C. The compound is soluble in water, ethanol, and methanol and is relatively stable under normal conditions. It is commonly used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

5-(4-Chloro-2-methylphenyl)-3-trifluoromethoxyphenol, 95% is used in a wide range of scientific research applications. It is commonly used as a starting material for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in the synthesis of heterocyclic compounds and as a catalyst in organic reactions. Additionally, it is used as a reagent in the synthesis of amides and other organic compounds.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-2-methylphenyl)-3-trifluoromethoxyphenol, 95% is not well understood. However, it is believed to act as an electron-withdrawing group, which increases the reactivity of the molecule and facilitates the formation of various organic compounds. Additionally, the trifluoromethoxyphenol group is believed to increase the solubility of the molecule in polar solvents, such as water and ethanol.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Chloro-2-methylphenyl)-3-trifluoromethoxyphenol, 95% are not well understood. However, it is believed that the compound may act as a potent inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. Additionally, it is believed to interact with various receptors in the body and may be involved in the regulation of cell signaling pathways.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(4-Chloro-2-methylphenyl)-3-trifluoromethoxyphenol, 95% in laboratory experiments include its low cost, high solubility in polar solvents, and its ability to act as a catalyst in organic reactions. Additionally, it is relatively stable under normal conditions and can be easily synthesized from commercially available reagents. The main limitation of the compound is its unknown biochemical and physiological effects, which may limit its use in certain applications.

Future Directions

Given the wide range of applications for 5-(4-Chloro-2-methylphenyl)-3-trifluoromethoxyphenol, 95%, there are numerous potential future directions for research. These include further exploration of the compound’s biochemical and physiological effects, as well as its potential use as a catalyst in organic reactions. Additionally, further research could be conducted on the synthesis of the compound and its use in the synthesis of various compounds, such as pharmaceuticals and agrochemicals. Finally, further research could be conducted on the potential use of the compound in the regulation of cell signaling pathways.

Synthesis Methods

The synthesis of 5-(4-chloro-2-methylphenyl)-3-trifluoromethoxyphenol, 95% can be achieved through the use of a three-step reaction sequence. The first step involves the reaction of 4-chloro-2-methylphenol with trifluoromethanesulfonic anhydride in the presence of a base such as potassium carbonate. This reaction results in the formation of a trifluoromethanesulfonate ester. The second step involves the reaction of the trifluoromethanesulfonate ester with triethylamine in the presence of methanol, which results in the formation of the desired 5-(4-chloro-2-methylphenyl)-3-trifluoromethoxyphenol, 95%. The third step involves the removal of the solvent and other by-products from the reaction mixture.

properties

IUPAC Name

3-(4-chloro-2-methylphenyl)-5-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3O2/c1-8-4-10(15)2-3-13(8)9-5-11(19)7-12(6-9)20-14(16,17)18/h2-7,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJCBXBDFJMLLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=CC(=CC(=C2)OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90686635
Record name 4'-Chloro-2'-methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chloro-2-methylphenyl)-3-trifluoromethoxyphenol

CAS RN

1261978-71-5
Record name 4'-Chloro-2'-methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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